molecular formula C11H15NO3 B8521386 2,6-dimethoxy-N,N-dimethylbenzamide

2,6-dimethoxy-N,N-dimethylbenzamide

Cat. No. B8521386
M. Wt: 209.24 g/mol
InChI Key: OJPOWIJCONCLNP-UHFFFAOYSA-N
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Patent
US06972340B2

Procedure details

To a mixture of 2,6-dimethoxy-N,N-dimethylbenzamide (64 mg, 0.3 mmol) dissolved in dichloromethane (2 mL) was added 1M BBr3 in dichloromethane (1 mL, 1.0 mmol)) under nitrogen atmosphere and stirred for 16 hours. The mixture was diluted with ethyl acetate and the mixture was washed with water (2×30 mL) and brine (2×30 mL). The organic phase was dried (MgSO4), filtered and concentrated under reduced pressure to provide titled compound (20 mg). MS ESI(−)) m/e 180 (M−H)+; 1H NMR (300 MHz, DMSO-d6) 9.36 (s, 2H), 6.92 (t, 1H), 6.30 (d, 2H), 2.97-2.73 (m, 6H).
Quantity
64 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:13]=[CH:12][CH:11]=[C:10]([O:14]C)[C:4]=1[C:5]([N:7]([CH3:9])[CH3:8])=[O:6].B(Br)(Br)Br>ClCCl.C(OCC)(=O)C>[OH:2][C:3]1[CH:13]=[CH:12][CH:11]=[C:10]([OH:14])[C:4]=1[C:5]([N:7]([CH3:9])[CH3:8])=[O:6]

Inputs

Step One
Name
Quantity
64 mg
Type
reactant
Smiles
COC1=C(C(=O)N(C)C)C(=CC=C1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
1 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the mixture was washed with water (2×30 mL) and brine (2×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
OC1=C(C(=O)N(C)C)C(=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 20 mg
YIELD: CALCULATEDPERCENTYIELD 36.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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